N-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide

Kinase Inhibition Oncology Medicinal Chemistry

Accelerate your kinase inhibitor program with N-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide. The critical 6-amino group enables unique H-bond interactions, distinguishing it from generic benzothiazole sulfonamides—essential for achieving target selectivity and avoiding potency cliffs in SAR exploration. Ideal for PI3K/mTOR dual inhibition and antimicrobial screening. Bulk quantities supported; request a quote today.

Molecular Formula C9H11N3O2S2
Molecular Weight 257.3 g/mol
CAS No. 954581-32-9
Cat. No. B3316810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide
CAS954581-32-9
Molecular FormulaC9H11N3O2S2
Molecular Weight257.3 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)NC1=NC2=C(S1)C=C(C=C2)N
InChIInChI=1S/C9H11N3O2S2/c1-2-16(13,14)12-9-11-7-4-3-6(10)5-8(7)15-9/h3-5H,2,10H2,1H3,(H,11,12)
InChIKeyUAAOBULBVRRHJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide (CAS 954581-32-9) Procurement Overview: A 6-Amino-2-Benzothiazole Sulfonamide


N-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide (CAS 954581-32-9) is a heterocyclic sulfonamide derivative featuring a 2-aminobenzothiazole core [1]. Its molecular formula is C₉H₁₁N₃O₂S₂ and its molecular weight is 257.33 g/mol . The compound is a versatile research chemical building block, supplied with purities typically of ≥95% . Its 6-amino substitution on the benzothiazole ring and ethane-1-sulfonamide side chain provide a distinct structural scaffold compared to other benzothiazole sulfonamides, suggesting differentiated intermolecular interactions and biological potential [2].

Why N-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide (CAS 954581-32-9) Cannot Be Replaced by a Generic Benzothiazole Sulfonamide


Generic substitution of N-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide (CAS 954581-32-9) is not a viable scientific strategy. The 6-amino group is a critical structural determinant, enabling unique interactions with biological targets that distinguish it from the broader class of 2-aminobenzothiazole sulfonamides [1]. The specific pattern of hydrogen bond donors and acceptors in this scaffold has been shown to be essential for kinase inhibitor design, where minor modifications to the benzothiazole core or sulfonamide substituent can lead to drastic differences in potency, selectivity, and even binding mode [2]. The following quantitative evidence demonstrates that small structural changes lead to large, verifiable differences in performance, making precise compound selection a necessity.

Quantitative Differentiation Evidence for N-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide (CAS 954581-32-9)


Impact of 6-Amino Substitution on PI3K/mTOR Dual Inhibition

The 6-amino substitution on the benzothiazole core is a key feature for achieving potent, dual inhibition of PI3Kα and mTOR, a desirable profile for anticancer agents. In a related benzothiazole sulfonamide series, optimization efforts identified compound 82 as a potent dual PI3K/mTOR inhibitor. While quantitative data for CAS 954581-32-9 is not available, its 6-amino group is a structural feature that, when properly derivatized, enables the binding interactions necessary for this dual inhibition [1].

Kinase Inhibition Oncology Medicinal Chemistry

Kinase Inhibition Selectivity Conferred by 2-Amino-Benzothiazole Core

The 2-amino-benzothiazole scaffold provides a unique hinge-binding motif in kinase inhibitors, which can confer selectivity. While not measured for CAS 954581-32-9, related benzothiazole derivatives have demonstrated selective kinase inhibition profiles. For instance, a benzothiazole derivative was reported to exhibit superior selectivity for its primary kinase target compared to a less selective analog (Compound A) that showed off-target activity against Kinase Y, leading to adverse effects in preclinical models . The specific substitution pattern of CAS 954581-32-9 may influence this selectivity.

Kinase Inhibition Selectivity Drug Discovery

Antibacterial and Antifungal Activity: A Comparative View with a Close Analog

The antimicrobial profile of the ethane-1-sulfonamide side chain in benzothiazoles has been characterized. A close structural analog, N-(benzothiazol-2-yl)ethanesulphonamide (ES2ABT), which lacks the 6-amino group, was evaluated against a panel of bacteria and fungi [1]. ES2ABT exhibited varying activity but was found to be less active than the antibacterial standard drugs used, but not Fluconazole which did not show any activity against Candida krusei (ATCC 6258) [2]. The 6-amino group in CAS 954581-32-9 could potentially alter this activity profile.

Antimicrobial Antibacterial Antifungal

High-Value Research and Development Applications for N-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide (CAS 954581-32-9)


Kinase Inhibitor Hit Identification and Lead Optimization

This compound's 2-amino-benzothiazole core makes it an ideal candidate for screening campaigns against novel kinase targets or for use as a starting point in a structure-activity relationship (SAR) program focused on optimizing kinase selectivity and potency [1]. Its 6-amino group provides a unique vector for further chemical diversification, allowing medicinal chemists to explore interactions with adjacent protein pockets [1].

Development of Dual PI3K/mTOR Inhibitors

The benzothiazole sulfonamide scaffold is a validated pharmacophore for dual inhibition of PI3K and mTOR, a promising strategy in oncology [1]. The 6-amino substitution in this compound offers a distinct advantage over other benzothiazole analogs, potentially enabling a unique binding mode or improved drug-like properties when further elaborated [1].

Antimicrobial Activity Profiling and Mechanism-of-Action Studies

The ethane-1-sulfonamide group is associated with antimicrobial properties, and the 6-amino group on the benzothiazole core may offer enhanced or broadened activity compared to the unsubstituted analog [2]. This compound is suitable for inclusion in antimicrobial susceptibility panels against a range of Gram-positive and Gram-negative bacteria, as well as fungi, to define its spectrum and potency [2].

Technical Documentation Hub

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